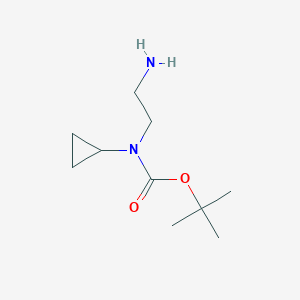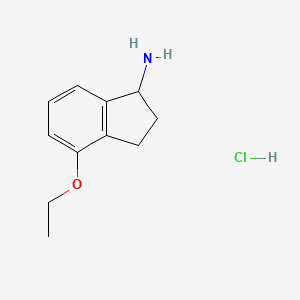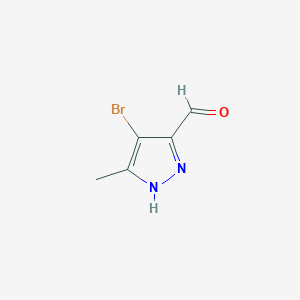
3-(2-Fluorphenyl)cyclobutan-1-on
Übersicht
Beschreibung
3-(2-Fluorophenyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Fluorophenyl)cyclobutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Fluorophenyl)cyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)cyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese
3-(2-Fluorphenyl)cyclobutan-1-on: ist ein wertvolles Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen. Seine Struktur ermöglicht weitere chemische Modifikationen, die zur Herstellung von Molekülen mit potenziellen pharmakologischen Aktivitäten wie Antikrebs-, antibakteriellen oder antiviralen Eigenschaften führen . Die Fähigkeit der Verbindung, als Zwischenprodukt bei der Arzneimittelsynthese zu dienen, unterstreicht ihre Bedeutung in der pharmazeutischen Chemie.
Organische Chemie
In der organischen Chemie spielt This compound eine entscheidende Rolle bei der Synthese von cyclobutanhaltigen Naturstoffen. Es ist an [2+2]-Cycloadditionsreaktionen beteiligt, die für die Konstruktion komplexer organischer Moleküle und Gerüste durch chemische Modifikation oder strukturelle Umlagerung unerlässlich sind .
Materialwissenschaft
Die Eigenschaften der Verbindung werden in der Materialwissenschaft auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien untersucht. Seine molekulare Struktur könnte zur Konstruktion neuartiger Polymere oder anderer fortschrittlicher Materialien mit spezifischen Eigenschaften beitragen, die für verschiedene Anwendungen geeignet sind .
Lebenswissenschaften
In der Forschung der Lebenswissenschaften wird This compound auf seine Präsenz in Naturstoffen untersucht, die vielfältige biologische Aktivitäten aufweisen. Das Verständnis seiner Rolle in diesen Produkten kann zur Entdeckung neuer Medikamente und therapeutischer Wirkstoffe führen .
Chemische Synthese
Diese Verbindung wird auch in der chemischen Synthese als Initiator oder Zwischenprodukt in verschiedenen Reaktionen verwendet. Seine Beteiligung an Aldol-Ketal-Reaktionen, Kupplungsreaktionen und anderen Synthesewegen unterstreicht seine Vielseitigkeit bei der Herstellung komplexer organischer Moleküle .
Analytische Forschung
Analytische Chemiker verwenden This compound als Referenzstandard, um genaue Ergebnisse in pharmazeutischen Tests zu gewährleisten. Seine klar definierte Struktur und seine Eigenschaften machen ihn zu einem hervorragenden Kandidaten für die Kalibrierung und Methodenentwicklung in der analytischen Instrumentierung .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOEHONJNYTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-31-2 | |
| Record name | 3-(2-fluorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)


![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)


